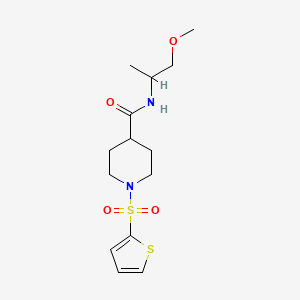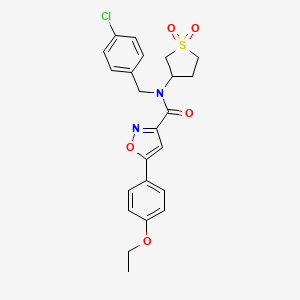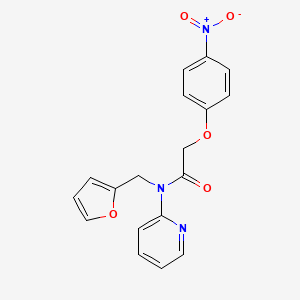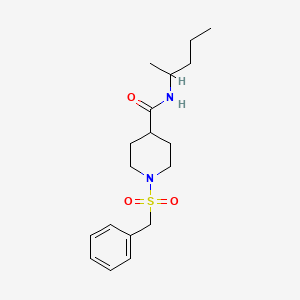![molecular formula C23H19ClN2O B11340428 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide](/img/structure/B11340428.png)
2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide is a complex organic compound that features an indole moiety, a phenylethyl group, and a benzamide structure. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole with a suitable halogenated benzamide under controlled conditions. For instance, the Claisen–Schmidt condensation reaction can be employed, using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature . This reaction yields the desired indole-based product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-ethylamines .
Scientific Research Applications
2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis . The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide
- 4-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide
- 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide derivatives with different substituents on the indole ring
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the chloro group and the indole moiety provides distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H19ClN2O |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide |
InChI |
InChI=1S/C23H19ClN2O/c24-21-12-6-4-11-18(21)23(27)26-14-19(16-8-2-1-3-9-16)20-15-25-22-13-7-5-10-17(20)22/h1-13,15,19,25H,14H2,(H,26,27) |
InChI Key |
YEHGHCXFJMVDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-chlorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11340349.png)
![5-fluoro-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11340356.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11340359.png)
![5-(3-fluoro-4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11340364.png)

![Methyl 2-({[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11340383.png)
![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11340390.png)
![N-(2,6-diethylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11340393.png)

![1-(4-{2-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)ethanone](/img/structure/B11340407.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11340416.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11340422.png)

